molecular formula C14H9F5N2O3S B1629589 Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate CAS No. 921939-02-8

Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate

Cat. No.: B1629589
CAS No.: 921939-02-8
M. Wt: 380.29 g/mol
InChI Key: NABJYXXXUIZUOT-UHFFFAOYSA-N
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Description

Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate is a synthetic organic compound with the molecular formula C₁₄H₉F₅N₂O₃S and a molecular weight of 380.29 g/mol . This compound is notable for its unique structure, which includes a pentafluorophenyl group, a morpholine ring, and a thiazole ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 2-morpholin-4-yl-1,3-thiazole-4-carboxylic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature

Chemical Reactions Analysis

Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate is not fully understood, as it is primarily used as a research tool rather than a therapeutic agent. its structure suggests that it can interact with various molecular targets, including enzymes and receptors, through its functional groups. The pentafluorophenyl group may enhance binding affinity to certain proteins due to its electron-withdrawing properties .

Comparison with Similar Compounds

Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate can be compared to other compounds with similar structures, such as:

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5N2O3S/c15-7-8(16)10(18)12(11(19)9(7)17)24-13(22)6-5-25-14(20-6)21-1-3-23-4-2-21/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABJYXXXUIZUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640404
Record name Pentafluorophenyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921939-02-8
Record name Pentafluorophenyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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